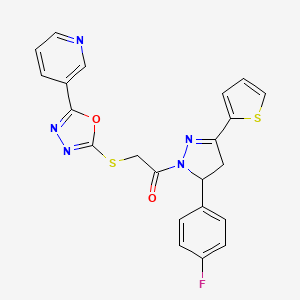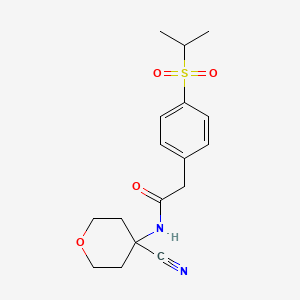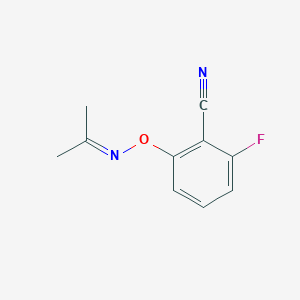![molecular formula C14H15N3O B2594523 2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2190365-13-8](/img/structure/B2594523.png)
2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine typically involves multiple steps, starting from acyclic starting materials. The synthetic route includes the following steps:
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate compound undergoes aromatization to form the pyrimidine structure.
S-Methylation: The compound is then subjected to S-methylation to introduce a methyl group.
Oxidation: The methylated compound is oxidized to form a methylsulfonyl derivative.
Formation of Guanidines: The final step involves the reaction with suitable amines to form the desired compound.
Analyse Chemischer Reaktionen
2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of various biological processes, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine can be compared with other pyrimidine derivatives such as:
2-aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-methylpyrimidin-4-yl derivatives: These compounds have shown various biological activities, including fungicidal and anticancer properties.
Pyrimidinamine derivatives: These compounds are used as mitochondrial complex I electron transport inhibitors and have shown excellent biological activity.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-(2-methylpyrimidin-4-yl)oxy-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-16-7-6-13(17-9)18-12-8-10-4-2-3-5-11(10)14(12)15/h2-7,12,14H,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUWDSXOPZFKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CC3=CC=CC=C3C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2594442.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594444.png)

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2594446.png)

![N,N-diethyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2594448.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide](/img/structure/B2594449.png)







